molecular formula C12H11NO2 B2554510 2-Ethoxyquinoline-3-carbaldehyde CAS No. 731001-97-1

2-Ethoxyquinoline-3-carbaldehyde

Cat. No.: B2554510
CAS No.: 731001-97-1
M. Wt: 201.225
InChI Key: CESLWPRTYCZPSW-UHFFFAOYSA-N
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Description

2-Ethoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family It features an ethoxy group at the second position and an aldehyde group at the third position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of quinoline derivatives. The reaction conditions often include the use of reagents such as phosphorus oxychloride and dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other formylation techniques. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2-Ethoxyquinoline-3-carboxylic acid.

    Reduction: 2-Ethoxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxyquinoline-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research explores its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The ethoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Methoxyquinoline-3-carbaldehyde
  • 2-Hydroxyquinoline-3-carbaldehyde

Comparison: 2-Ethoxyquinoline-3-carbaldehyde is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to 2-Chloroquinoline-3-carbaldehyde, it is less reactive towards nucleophiles, making it more stable under certain conditions. The ethoxy group also enhances its solubility in organic solvents compared to the methoxy or hydroxy analogs, which can be advantageous in specific synthetic applications.

Properties

IUPAC Name

2-ethoxyquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12-10(8-14)7-9-5-3-4-6-11(9)13-12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESLWPRTYCZPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332207
Record name 2-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

731001-97-1
Record name 2-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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